molecular formula C27H27F2NO6 B606221 BMS-200 CAS No. 1675203-82-3

BMS-200

Cat. No. B606221
M. Wt: 499.5108
InChI Key: UUBRFEROHJGRBO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-200 is a potent PD-1/PD-L1 interaction inhibitor with IC50 of 80 nM.

Scientific Research Applications

  • Biodegradable Metals (BM)

    This research provides a comprehensive review of biodegradable metals (BM) for medical applications, including their degradation mechanisms, environmental influencing factors, and recent developments in Mg-based, Fe-based, and other BMs. It discusses their microstructures, mechanical properties, degradation behaviors, and their applications in in vitro, in vivo, pre-clinical, and clinical trials (Witte, 2018).

  • Business Models in Software and Other Industries

    Various studies have identified and analyzed different business models (BM) in industries such as software, travel, and emerging markets. These studies highlight the need for unique approaches to business models due to specific challenges and opportunities in each field (Charleux & Mione, 2018), (Perelygina, Kucukusta, & Law, 2022), (Benito-Sarriá & Villar, 2019).

  • Innovation and Technologies in Precision Medicine

    A study discusses the role of new technologies and innovation in precision medicine, emphasizing the importance of leveraging these advancements for better healthcare. It highlights the use of digital biomarkers (BMs) and artificial intelligence for early diagnosis and precise treatment options (Seyhan & Carini, 2019).

  • Monitoring of Lithium-Ion Batteries

    Research on the methods for monitoring the state of lithium-ion batteries, particularly in electric and hybrid vehicles, is discussed. This includes a critical review of battery management systems (BMS) and their efficacy in monitoring various battery states (Waag, Fleischer, & Sauer, 2014).

  • Biodegradable Metals (BM) Progress

    Another paper discusses the progress of biodegradable metals, with a focus on Mg-based, Fe-based, and Zn-based BMs. It outlines the clinical trial results, challenges, and future directions for these materials (Li, Zheng, & Qin, 2014).

  • Carbon Capture and Storage Using Bioinspired Materials

    This review evaluates the use of bioinspired materials (BMs) in carbon capture and storage (CCS) and energy applications, discussing their properties and roles in environmental applications (Kumar & Kim, 2016).

  • Ball-Milled Carbon Nanomaterials

    A comprehensive review of ball-milled carbon nanomaterials (BM-CNMs) is provided, discussing their synthesis, physicochemical properties, and applications in energy and environmental fields (Lyu et al., 2017).

properties

CAS RN

1675203-82-3

Product Name

BMS-200

Molecular Formula

C27H27F2NO6

Molecular Weight

499.5108

IUPAC Name

(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid

InChI

InChI=1S/C27H27F2NO6/c1-16-18(3-2-4-21(16)17-5-6-24-26(10-17)35-8-7-34-24)15-36-25-12-22(28)19(9-23(25)29)13-30-14-20(31)11-27(32)33/h2-6,9-10,12,20,30-31H,7-8,11,13-15H2,1H3,(H,32,33)/t20-/m0/s1

InChI Key

UUBRFEROHJGRBO-FQEVSTJZSA-N

SMILES

O=C(O)C[C@H](O)CNCC1=CC(F)=C(OCC2=CC=CC(C3=CC=C4OCCOC4=C3)=C2C)C=C1F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-200;  BMS 200;  BMS200; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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